N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide
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Overview
Description
N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyanuric chloride with cyclohexylamine to form an intermediate, which is then further reacted with 4,6-diamino-1,3,5-triazine and 2-methylprop-2-enamide under controlled conditions. The reaction conditions often include the use of solvents like dioxane or ethanol and catalysts such as sodium carbonate or piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Nucleophilic substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Condensation reactions: The compound can form amides or esters through condensation with carboxylic acids or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, catalysts such as piperidine, and solvents like ethanol or dioxane. Reaction temperatures typically range from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while condensation reactions can produce amides or esters .
Scientific Research Applications
N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazine core is a common motif in drugs with antimicrobial, anticancer, and antiviral properties
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
Industrial Applications: The compound is utilized in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative used in cancer treatment.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties
Uniqueness
N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O/c1-9(2)12(21)20(10-6-4-3-5-7-10)8-11-17-13(15)19-14(16)18-11/h10H,1,3-8H2,2H3,(H4,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIKYAZDMXYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(CC1=NC(=NC(=N1)N)N)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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